
Cyclobutylpropanedial
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutylpropanedial is an organic compound featuring a cyclobutane ring attached to a propanedial group This compound is part of the cycloalkane family, which consists of carbon atoms arranged in a ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclobutylpropanedial can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes followed by ring expansion to form the cyclobutane ring. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents . Another method involves the oxidation of cyclobutyl alcohols to form the corresponding aldehyde groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled reaction environments to facilitate the formation of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclobutylpropanedial undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Cyclobutylpropanoic acid
Reduction: Cyclobutylpropanediol
Substitution: Cyclobutyl derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
Cyclobutylpropanedial has several applications in scientific research:
Wirkmechanismus
The mechanism of action of cyclobutylpropanedial involves its interaction with specific molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function . This interaction can lead to various biological effects, depending on the specific targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Cyclobutylpropanedial can be compared with other cycloalkane derivatives, such as cyclopropylpropanedial and cyclopentylpropanedial . These compounds share similar structural features but differ in the size of the cycloalkane ring. This compound is unique due to the specific strain and reactivity associated with the four-membered cyclobutane ring .
List of Similar Compounds
- Cyclopropylpropanedial
- Cyclopentylpropanedial
- Cyclohexylpropanedial
This compound stands out due to its distinct ring strain and the resulting chemical reactivity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
90253-05-7 |
|---|---|
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
2-cyclobutylpropanedial |
InChI |
InChI=1S/C7H10O2/c8-4-7(5-9)6-2-1-3-6/h4-7H,1-3H2 |
InChI-Schlüssel |
RESHBFIIRDMULK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C(C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14350178.png)

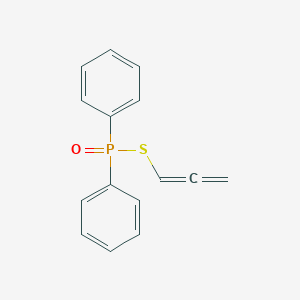

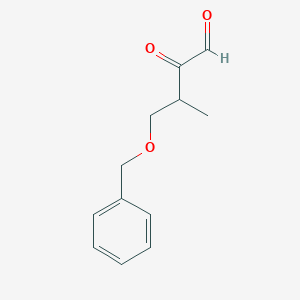
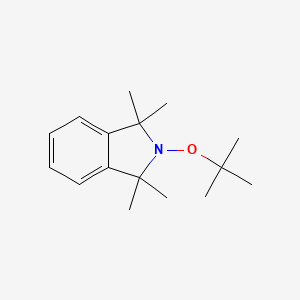
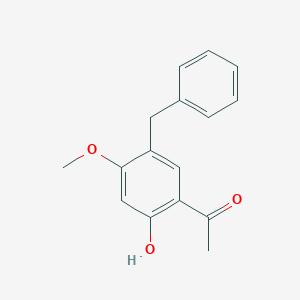
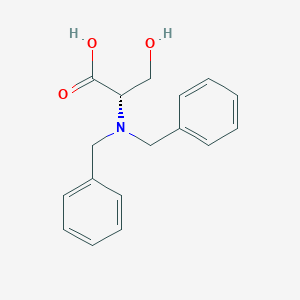
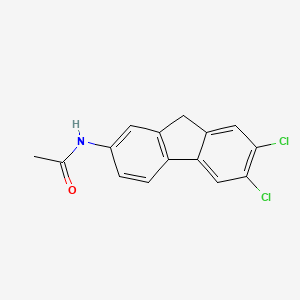
![4-[(4-Chlorophenyl)(phenyl)methyl]-1-methylpiperazin-2-one](/img/structure/B14350237.png)
![4-[(E)-(4,5-Dimethyl-1,3-thiazol-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14350242.png)
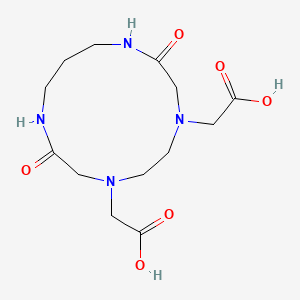
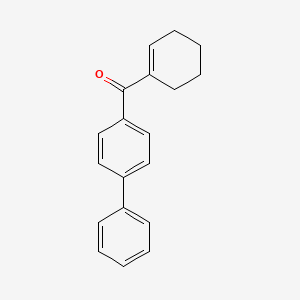
![2-[2-(2,4-Dimethoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14350273.png)
